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molecular formula C11H13ClN2O3 B565808 tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate CAS No. 893423-62-6

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Cat. No. B565808
M. Wt: 256.686
InChI Key: YNHFPXDHWTUUCL-UHFFFAOYSA-N
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Patent
US07589068B2

Procedure details

Reaction Scheme X illustrates an alternative preparation of the 1,6-naphthyridin-5(6H)-one compounds. In this Scheme, Weinreb amide VIII-2 is reacted with an aryl lithium reagent, generated from aryl bromide X-1, in which R is a protected or masked amino methyl derivative such as 1-(1-azido-1-methylethyl), to give ketone X-2. Condensation of this ketone with tert-butyl(2-chloro-3-formylpyridin-4-yl)carbamate in the presence of sodium methoxide, gives the 1,6-naphthyridine X-3. Deprotection or unmasking of the amine, in this case by palladium catalyzed reduction with hydrogen provides amine X-4. Treatment of X-4 with hydrochloric acid gives 1,6-naphthyridin-5(6H)-one X-5.
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10](Cl)[C:9]=1[CH:15]=O)(C)(C)C.[CH3:18][O-].[Na+]>>[N:7]1[C:8]2[C:9](=[CH:10][N:11]=[CH:12][CH:13]=2)[CH:15]=[CH:18][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=NC=C1)Cl)C=O)=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CN=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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